molecular formula C8H6O B1246724 Isobenzofuran

Isobenzofuran

Cat. No. B1246724
M. Wt: 118.13 g/mol
InChI Key: UXGVMFHEKMGWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05169923

Procedure details

To a dry 250 mL round bottom flask equipped with a mechanical stirrer containing 20 g (0.062 mol) of phenolphthalin at 0° C. was added, with stirring, 25 mL of conc. sulfuric acid (cooled to 0° C.) This mixture was stirred slowly for 2-3 min. and poured into a 1L beaker containing 600 mL of ice-water. To retrieve the remaining solids there was added cold water (~20-30 mL×4) while a spatula was used to scrape out the remainder. The solids were combined. The green solid was then filtered, washed with 1 L of cold water and dried for 15-20 min. before being used in the Diels-Alder reaction.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]([CH:7](C2C=CC(O)=CC=2)C2C=CC(O)=CC=2)[C:4]([C:22]([OH:24])=O)=[CH:3][CH:2]=1.S(=O)(=O)(O)O>O>[CH:22]1[O:24][CH:7]=[C:5]2[C:4]=1[CH:3]=[CH:2][CH:1]=[CH:6]2

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C(=O)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ice water
Quantity
600 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry 250 mL round bottom flask equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The green solid was then filtered
WASH
Type
WASH
Details
washed with 1 L of cold water
CUSTOM
Type
CUSTOM
Details
dried for 15-20 min.
Duration
17.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
before being used in the Diels-Alder reaction

Outcomes

Product
Name
Type
Smiles
C=1OC=C2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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